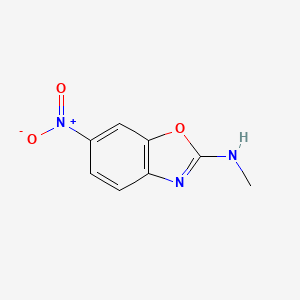

N-methyl-6-nitro-1,3-benzoxazol-2-amine

概要

説明

N-methyl-6-nitro-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic structures containing both nitrogen and oxygen atoms within the ring system

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-nitro-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with N-methylamine and a nitro-substituted aromatic aldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide at elevated temperatures (around 50°C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal catalysts and ionic liquid catalysts are often employed to improve the efficiency of the synthesis .

化学反応の分析

Types of Reactions

N-methyl-6-nitro-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-methyl-6-amino-1,3-benzoxazol-2-amine, while substitution reactions can produce various functionalized derivatives .

科学的研究の応用

Antimicrobial Properties

N-Methyl-6-nitro-1,3-benzoxazol-2-amine has shown promising antimicrobial activity against various pathogens. Studies indicate that compounds with the benzoxazole moiety exhibit significant inhibition against bacteria and fungi. The nitro group enhances this activity, making it a potential candidate for developing new antimicrobial agents .

Antiparasitic Activity

Research highlights the compound's efficacy in treating parasitic infections, particularly human African trypanosomiasis (sleeping sickness). In murine models, derivatives similar to this compound have demonstrated high cure rates, suggesting that this compound could lead to new treatments for neglected tropical diseases .

Neuroprotective Effects

Recent studies have suggested that benzoxazole derivatives may possess neuroprotective properties. These compounds can modulate sphingolipid metabolism, which is crucial in various neurological disorders. The ability of this compound to engage with lipid pathways indicates its potential in treating conditions like Gaucher’s and Krabbe’s diseases .

Synthesis Techniques

The synthesis of this compound typically involves nitration of the corresponding benzoxazole derivative. The following methods are notable:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method 1 | N-methyl-1,3-benzoxazol-2-amine + Nitric acid | Room temperature for 8 hours | High yield reported |

| Method 2 | N-methylbenzoxazole + Nitric acid + Sodium bicarbonate | Ice bath followed by room temperature | Moderate yield reported |

These methods highlight the efficiency of using nitric acid for nitration and subsequent purification steps involving sodium bicarbonate to neutralize excess acid .

Catalytic Approaches

Recent advancements have introduced catalytic approaches using solid acids for synthesizing benzoxazole derivatives. These methods enhance yields and reduce reaction times significantly, showcasing the versatility of the compound in synthetic applications .

Case Study: Antiparasitic Efficacy

A study conducted on a series of benzoxazole derivatives demonstrated that this compound exhibited a 100% cure rate in murine models infected with Trypanosoma brucei. This finding underscores its potential as a lead compound for further development into a therapeutic agent against trypanosomiasis .

Case Study: Neuroprotective Mechanisms

In a separate investigation into neurodegenerative diseases, compounds related to this compound were shown to significantly reduce toxic lipid levels in animal models. This suggests that benzoxazole derivatives could be pivotal in managing lysosomal storage disorders through modulation of sphingolipid pathways .

作用機序

The mechanism of action of N-methyl-6-nitro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .

類似化合物との比較

Similar Compounds

- 6-nitro-1,3-benzoxazol-2-amine

- N-methyl-1,3-benzoxazol-2-amine

- 2-amino-6-nitrobenzoxazole

Uniqueness

N-methyl-6-nitro-1,3-benzoxazol-2-amine is unique due to the presence of both a nitro group and a methyl group on the benzoxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions and biological assays .

生物活性

N-methyl-6-nitro-1,3-benzoxazol-2-amine is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its benzoxazole core, which is known for conferring various biological activities. The nitro group at the 6-position and the methyl group at the nitrogen contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit selective antimicrobial properties. In a study involving various benzoxazole derivatives, it was found that compounds showed activity against Gram-positive bacteria such as Bacillus subtilis but were less effective against Gram-negative strains like Escherichia coli .

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| 1 | Gram-positive | 50 |

| 2 | Gram-negative | >100 |

2. Anticancer Properties

Benzoxazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. For instance, this compound has been shown to inhibit the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) . The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

3. Quorum Sensing Inhibition

This compound has been identified as a potential quorum sensing inhibitor (QSI), which could be beneficial in treating bacterial infections by disrupting communication among bacterial populations. In vitro studies have shown that certain benzoxazole derivatives can significantly reduce biofilm formation and virulence factor production in Pseudomonas aeruginosa .

Case Studies

Several case studies highlight the biological activity of benzoxazole derivatives:

-

Study on Antibacterial Activity :

A recent study evaluated the antibacterial potential of various benzoxazole derivatives against model strains. The findings indicated that while many compounds exhibited limited antibacterial activity, specific substitutions enhanced their efficacy against Gram-positive bacteria . -

Cytotoxicity Assays :

In a series of cytotoxicity assays conducted on various cancer cell lines, this compound was noted for its ability to induce cell death in MCF-7 and A549 cells with IC50 values ranging from 10 µM to 30 µM .

The mechanisms underlying the biological activities of this compound include:

- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : It promotes apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

特性

IUPAC Name |

N-methyl-6-nitro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-9-8-10-6-3-2-5(11(12)13)4-7(6)14-8/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUIURJKIOVIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507674 | |

| Record name | N-Methyl-6-nitro-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78749-80-1 | |

| Record name | N-Methyl-6-nitro-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。